MAO-B Inhibitory Potency: 4-Fluoro vs. Unsubstituted Phenyl Direct Comparison
The 4-fluoro substitution on the 3-phenyl ring delivers a 23-fold enhancement in MAO-B inhibitory potency compared to the unsubstituted parent compound. In the same assay system, 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (compound 19) exhibited a pIC50 of 6.04 (IC50 ≈ 912 nM), whereas the unsubstituted 3-phenyl analog (compound 7) exhibited a pIC50 of only 4.68 (IC50 ≈ 20.9 µM) [1]. This substitution-specific gain demonstrates the necessity of the 4-fluorophenyl group for achieving sub-micromolar activity on this scaffold.
| Evidence Dimension | Inhibitory potency against human MAO-B (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.04 |
| Comparator Or Baseline | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (Compound 7, CAS 77152-22-8): pIC50 = 4.68 |
| Quantified Difference | ΔpIC50 = 1.36 (≈ 23-fold more potent) |
| Conditions | In vitro fluorometric assay using human recombinant MAO-B supersomes; harman as reversible inhibitor reference. |
Why This Matters
This >20-fold potency difference, measured under identical conditions, directly impacts the compound quantity required for assays and its suitability as a lead scaffold in structure-activity relationship (SAR) studies.
- [1] Altomare, C., Cellamare, S., Summo, L., Catto, M., Carotti, A., Thull, U., ... & Testa, B. (1998). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships. Journal of Medicinal Chemistry, 41(20), 3812-3820. View Source
